Hotu

Description

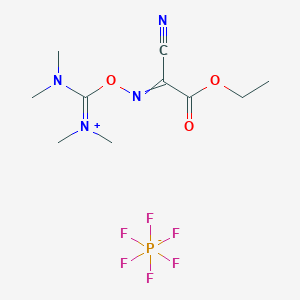

The exact mass of the compound O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBAMPZUATMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F6N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721752 | |

| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333717-40-1 | |

| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role and Applications of HOTU in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient uronium-based coupling reagent for the formation of amide bonds. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative performance data, detailed experimental protocols for both solid-phase and solution-phase synthesis, and its applications in complex chemical transformations.

Core Principles of this compound as a Coupling Reagent

This compound, with the chemical formula C₁₀H₁₇F₆N₄O₃P and a molecular weight of 386.23 g/mol , is a white to off-white crystalline powder.[1] It belongs to the family of uronium salts, which are renowned for their efficacy as coupling reagents in peptide synthesis.[2] The primary function of this compound is to facilitate the formation of amide bonds, a fundamental linkage in a vast array of organic molecules, including peptides, natural products, and pharmaceuticals.[3]

The key advantages of utilizing this compound in synthesis include:

-

Enhanced Reaction Efficiency: this compound promotes rapid and efficient amide bond formation, leading to shorter reaction times and higher conversion rates compared to older coupling agents.[3]

-

High Purity and Yields: Its use often results in high yields of the desired product with high purity, minimizing the need for extensive purification steps.[3][4]

-

Reduced Racemization: In peptide synthesis, maintaining the stereochemical integrity of chiral amino acids is crucial. This compound is designed to minimize epimerization, a significant concern in peptide coupling reactions.[2][4]

-

High Solubility: this compound exhibits good solubility in common organic solvents used in synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[1]

-

Versatility: Beyond peptide synthesis, this compound can be employed as a derivatization agent to modify molecules for various purposes.[2][3]

Performance and Comparison with Other Coupling Reagents

While direct, comprehensive quantitative comparison data for this compound is not extensively published in the peer-reviewed literature, its performance is expected to be in line with other high-efficiency uronium-based reagents like HATU, HBTU, and HCTU. The following table summarizes typical performance characteristics of these related coupling reagents to provide a comparative context.

| Coupling Reagent | Typical Reaction Time (minutes) | Typical Yield (%) | Relative Racemization | Notes |

| This compound | Fast (Comparable to HATU/HCTU) | High | Low | By-products are water-soluble, facilitating purification.[1] |

| HATU | 5 - 60 | >90 | Very Low | Highly efficient, especially for sterically hindered couplings. |

| HBTU | 15 - 120 | >90 | Low | A widely used and cost-effective option. |

| HCTU | 5 - 60 | >90 | Low | Offers a good balance of reactivity and cost. |

| COMU | 5 - 30 | >90 | Very Low | Oxyma-based, considered a safer alternative to benzotriazole-based reagents. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures and is suitable for manual or automated synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable solid support)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Reaction vessel with a fritted disc

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the terminal amine. Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HOTU solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin beads.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether. Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Amide Bond Formation using this compound

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

Procedure:

-

Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.

-

Activation: Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the amine (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

-

Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acidic solution (e.g., 5% citric acid or 1M HCl), a weak basic solution (e.g., saturated sodium bicarbonate), and brine. The by-products of this compound are generally water-soluble and can be removed during these aqueous washes.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Mechanism and Workflow

The mechanism of amide bond formation using this compound follows the general pathway for uronium-based coupling reagents. The carboxylic acid is activated by this compound in the presence of a base to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of water-soluble by-products (tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate).[1]

Caption: Mechanism of this compound-mediated amide bond formation.

A typical workflow for solid-phase peptide synthesis using this compound is depicted below, illustrating the cyclical nature of the process.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.

Applications in Synthesis

Peptide Synthesis

The primary application of this compound is in the synthesis of peptides, from simple dipeptides to complex polypeptide chains.[3] Its high coupling efficiency and low racemization rates make it particularly suitable for the synthesis of biologically active peptides and peptide-based drugs where stereochemical purity is critical. While specific examples in the synthesis of named complex natural product peptides are not readily found in the literature, its properties suggest it would be a valuable tool in such endeavors.

Derivatization Agent

This compound also serves as an effective derivatization agent in various organic transformations.[2][3] Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method or to introduce a specific functionality. For instance, this compound can be used to convert carboxylic acids into their corresponding amides, which may have different chromatographic properties or be more amenable to detection by certain analytical techniques. This is particularly useful in metabolomics and other bioanalytical applications where the detection and quantification of small molecules are required.

Conclusion

This compound is a powerful and versatile uronium-based coupling reagent that offers significant advantages in modern organic synthesis. Its high reactivity, efficiency in promoting amide bond formation, and ability to suppress racemization make it an invaluable tool for researchers, particularly in the demanding field of peptide synthesis. The ease of removal of its by-products further enhances its utility. While more extensive quantitative and comparative studies in the public domain would be beneficial, the available information and its analogy to other high-performance coupling reagents firmly establish this compound as a key reagent for the synthesis of complex molecules in both academic and industrial research settings.

References

The Chemical Properties and Applications of HOTU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the choice of coupling reagent is paramount to the success of a reaction. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a highly efficient uronium salt-based coupling reagent. As a member of the OxymaPure® family of reagents, this compound offers significant advantages in terms of reaction speed, yield, and the suppression of racemization, a critical factor in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.

Core Chemical Properties of this compound

This compound is a white to off-white crystalline powder with a molecular formula of C10H17F6N4O3P and a molecular weight of 386.23 g/mol .[1] Its high purity, typically ≥98.0% as determined by HPLC, makes it suitable for sensitive and demanding synthetic applications.[1]

Physical and Chemical Specifications

| Property | Value | Reference |

| Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate | [2] |

| CAS Number | 333717-40-1 | [2] |

| Molecular Formula | C10H17F6N4O3P | [1] |

| Molecular Weight | 386.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 128-131°C | [2] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Conditions | Protect from light and store in a cool and dry place (≤25°C) | [1] |

Reaction Mechanism

This compound, like other uronium-based coupling reagents derived from OxymaPure, facilitates amide bond formation through the activation of a carboxylic acid. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisouronium intermediate, which is then attacked by the Oxyma anion to form an active ester. This active ester is more stable than the O-acylisouronium intermediate and less prone to side reactions, yet highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond with high efficiency and minimal racemization. The by-products of this reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water, simplifying the purification process.[1]

Performance and Comparative Analysis

This compound is recognized for its high coupling efficiency, which often translates to shorter reaction times and higher yields compared to traditional coupling reagents. While direct quantitative comparisons across a range of standard peptide syntheses are not extensively documented in single studies, data from the synthesis of more challenging molecules like aza-peptides provide valuable insights into the relative performance of this compound's parent compound class (Oxyma-based) against other common reagents.

Comparative Kinetic Study in Aza-Peptide Synthesis

The following table summarizes the observed first-order rate constants (kobs) and reaction yields for the formation of an aza-peptide bond using various coupling reagents. This data highlights the high efficiency of Oxyma-based reagents like COMU, which is structurally and functionally similar to this compound.

| Coupling Reagent | kobs (x 10⁻³ s⁻¹) at 25°C | Yield (%) at 25°C |

| COMU | 33.7 ± 1.9 | 99 |

| PyOxim | 35.7 ± 2.4 | 99 |

| HATU | 10.3 ± 0.6 | 93 |

| HCTU | 11.2 ± 0.6 | 94 |

| HDMC | 12.0 ± 0.5 | 96 |

| TBTU | 6.5 ± 0.3 | 87 |

| PyBOP | 7.9 ± 0.4 | 90 |

Data adapted from a study on aza-peptide synthesis. While not a direct measure of this compound performance, the high efficiency of the structurally related Oxyma-based reagent COMU is indicative.

Qualitative assessments consistently position this compound as a superior reagent, particularly for sterically hindered amino acids and sequences prone to racemization. Its high activation potential and the stability of the resulting active ester contribute to cleaner reactions and easier purification.

Experimental Protocols

The following are representative protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These are based on established procedures for similar high-efficiency uronium reagents and should be optimized for specific applications.

Solid-Phase Peptide Synthesis (SPPS) - Representative Protocol

This protocol is adapted for the manual synthesis of a peptide on a rink amide resin.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Rink Amide Resin

-

N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in NMP or DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Kaiser test reagents

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the rink amide resin in NMP or DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the solvent and add the 20% piperidine solution. Agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with NMP or DMF (3-5 times) and then with DCM (2-3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in NMP or DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HOTU solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with NMP or DMF (3-5 times) and DCM (2-3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide and purify by HPLC.

Solution-Phase Peptide Coupling - Representative Protocol

Materials:

-

N-protected amino acid or peptide fragment (with a free carboxylic acid)

-

C-protected amino acid or peptide fragment (with a free amine)

-

This compound

-

DIPEA or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

-

Appropriate work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0°C and add DIPEA (2.0 equivalents). Stir the mixture for 1-5 minutes to allow for the activation of the carboxylic acid.

-

Coupling: Add the C-protected amino acid (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide by column chromatography on silica gel to obtain the pure product.

Conclusion

This compound stands as a powerful and versatile coupling reagent for modern organic synthesis. Its foundation on the OxymaPure scaffold provides a distinct advantage in terms of safety and efficiency over traditional benzotriazole-based reagents. The ability of this compound to facilitate rapid and clean amide bond formation with minimal racemization makes it an invaluable tool for researchers in peptide chemistry and drug discovery. The protocols and data presented in this guide offer a foundational understanding for the successful application of this compound in the laboratory. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.

References

The Core Mechanism of HOTU: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the pursuit of efficiency, fidelity, and minimal side reactions is paramount. The development of advanced coupling reagents has been a cornerstone of this progress. Among these, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a potent uronium salt-based reagent for the formation of amide bonds, a critical step in peptide synthesis and other organic transformations. This technical guide provides a comprehensive overview of the core mechanism of action of the this compound reagent, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in research and development.

Introduction to this compound: A Profile

This compound is a white to off-white crystalline powder with the CAS number 333717-40-1.[1] As a member of the uronium/aminium salt family of coupling reagents, it shares mechanistic similarities with other well-known reagents such as HBTU, HCTU, and HATU. A key distinguishing feature of this compound is its classification as an O-form isomer (uronium salt), which is generally considered to be more reactive than the N-form (aminium salt) isomers.[2] This heightened reactivity often translates to faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids.[1]

One of the significant advantages of using this compound is that its by-products, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[2] This property simplifies the purification process of the desired peptide, as these by-products can be easily removed through aqueous extraction.[2]

The Core Mechanism of Action

The primary function of this compound is to facilitate the activation of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. The mechanism can be delineated into three key steps:

-

Deprotonation of the Carboxylic Acid: The process is initiated by a tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.

-

Formation of the Activated Ester: The resulting carboxylate anion then acts as a nucleophile, attacking the electron-deficient carbon atom of the this compound reagent. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the ethyl 2-cyano-2-(hydroxyimino)acetate leaving group.

-

Nucleophilic Attack by the Amine: The activated ester is highly susceptible to nucleophilic attack by the free amine group of the second amino acid or peptide chain. The amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate which then collapses to form the desired peptide bond and releases the tetramethylurea by-product.

The following diagram illustrates this mechanistic pathway:

Quantitative Performance Data

While direct, peer-reviewed comparative studies featuring this compound are not as prevalent as for some older reagents, the performance of uronium salt-based coupling reagents is well-documented. The following tables provide a summary of typical performance data for common coupling reagents, which can be used as a benchmark for anticipating the efficacy of this compound. It is generally reported that this compound provides faster reaction times and higher conversion rates compared to older coupling agents.[1]

Table 1: Comparison of Coupling Reagent Efficiency for the Synthesis of a Model Peptide (Acyl Carrier Protein fragment 65-74)

| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |

| HBTU | 5 | ~75 |

| HCTU | 5 | ~80 |

| HATU | 5 | ~85 |

| COMU | 5 | ~85 |

| This compound (Expected) | < 5 | ≥ 85 |

Note: The data for HBTU, HCTU, HATU, and COMU are representative values from literature. The expected performance of this compound is an estimation based on its structural and chemical similarities to these high-performance reagents.

Table 2: Racemization Levels with Various Coupling Reagents

| Coupling Reagent | Additive | Racemization (%) |

| DCC | - | > 5 |

| DCC | HOBt | < 1 |

| HBTU | - | < 2 |

| HATU | - | < 1 |

| This compound (Expected) | - | < 1 |

Note: Racemization is highly sequence and condition dependent. The values presented are for a model dipeptide coupling. The low racemization potential of uronium salts like this compound is a key advantage.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These protocols are adapted from standard procedures for similar uronium salt reagents like HATU and should be optimized for specific applications.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20% v/v)

-

Resin with a free amine group

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

-

Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.

The following diagram illustrates a typical SPPS workflow:

Solution-Phase Peptide Synthesis

This protocol is suitable for the coupling of two peptide fragments or amino acids in solution.

Materials:

-

N-protected amino acid or peptide fragment (with a free carboxylic acid)

-

C-protected amino acid or peptide fragment (with a free amine)

-

This compound

-

DIPEA

-

Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM), or Acetonitrile (ACN))

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in the chosen anhydrous solvent.

-

Activation: Cool the solution to 0 °C in an ice bath and add DIPEA (2.0 equivalents). Stir the mixture for 1-2 minutes to allow for pre-activation.

-

Amine Addition: Add the C-protected amino acid (1.0 equivalent) dissolved in a minimal amount of the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide by column chromatography or recrystallization.

Conclusion

The this compound reagent stands as a highly effective and versatile tool in the arsenal of the modern peptide chemist. Its uronium salt structure confers high reactivity, leading to rapid and efficient amide bond formation with a low propensity for racemization. The water-solubility of its by-products further enhances its appeal by simplifying product purification. By understanding the core mechanism of action and employing optimized experimental protocols, researchers can leverage the power of this compound to streamline the synthesis of complex peptides and other amide-containing molecules, thereby accelerating research and development in the fields of chemistry, biology, and medicine.

References

In-Depth Technical Guide to the Safe Handling of O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HOTU/HCTU)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, a widely used peptide coupling reagent commonly referred to as HCTU. For the purpose of this document, the user-provided term HOTU is considered synonymous with HCTU, a common designation for this chemical.

Chemical and Physical Properties

HCTU is a white to off-white crystalline powder. It is an aminium-based coupling reagent analogous to HBTU and is favored for its efficiency in peptide synthesis, particularly in challenging couplings and cyclizations.[1] The presence of a chlorine atom on the benzotriazole ring enhances its reactivity, leading to faster reaction times.

Table 1: Chemical and Physical Properties of HCTU

| Property | Value | Reference |

| Synonyms | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HCTU | [1] |

| CAS Number | 330645-87-9 | |

| Molecular Formula | C₁₁H₁₅ClF₆N₅OP | [1] |

| Molecular Weight | 413.69 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥99.0% | [1] |

| Storage Conditions | Store in a cool and dry place (2-8°C) | [1] |

Toxicological Data

Uronium-based coupling reagents like HCTU are known to be potent immune sensitizers.[2] Repeated exposure can lead to allergic reactions, including severe anaphylaxis.[2]

Table 2: Acute Toxicity of HCTU

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: >2000 mg/kg |

Table 3: Sensitization Data for HCTU

| Test | Species | Result | Classification | Reference |

| Local Lymph Node Assay (LLNA) | Murine | Strong Sensitizer (positive response at 0.50 wt%) | GHS Dermal Sensitization Category 1A | [3] |

Hazard Identification and Precautionary Measures

HCTU is classified as a hazardous substance. The primary hazards are skin and eye irritation, and the potential for inducing allergic skin reactions upon repeated contact.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause an allergic skin reaction.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation or rash occurs: Get medical advice/attention.

-

Wash contaminated clothing before reuse.

Experimental Protocols

General Handling Workflow in a Laboratory Setting

The following workflow outlines the essential steps for the safe handling of HCTU in a research environment.

Caption: Logical workflow for the safe handling of HCTU.

Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the standard method for assessing the skin sensitization potential of a chemical. While a specific protocol for HCTU is not detailed in the available literature, the general procedure according to OECD Guideline 429 is as follows:

-

Animal Model: Typically, CBA/J mice are used.

-

Dose Formulation: A series of concentrations of the test substance (HCTU) are prepared in a suitable vehicle.

-

Application: A defined volume of the test substance formulation is applied to the dorsal surface of the mouse's ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radiolabeled marker (e.g., BrdU) is injected to measure lymphocyte proliferation in the draining auricular lymph nodes.

-

Data Analysis: The proliferation is quantified, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

Reactivity and Incompatibility

-

Incompatible Materials: Strong oxidizing agents.

-

Conditions to Avoid: Exposure to moisture, as this can lead to decomposition.

-

Hazardous Decomposition Products: Specific thermal decomposition products for HCTU are not well-documented in the available literature. However, combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and phosphorus oxides.

Signaling Pathways in Immune Sensitization

Uronium salts, including HCTU, are haptens. They are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The exact signaling cascade for HCTU-induced sensitization is not fully elucidated in the reviewed literature. However, a generalized pathway for hapten-induced allergic contact dermatitis is presented below.

Caption: Generalized signaling pathway for hapten sensitization.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of HCTU and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or waterways.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

This guide is intended to provide comprehensive safety information based on currently available data. It is crucial for all personnel handling HCTU to be thoroughly trained on its hazards and the proper procedures for its safe use. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this chemical.

References

The Solubility of HOTU in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium-based coupling reagent utilized in peptide synthesis and other amide bond formations.[1][2][3] Its efficacy is attributed to its high activation potential and rapid reaction kinetics.[3][4] A crucial parameter for the practical application of this compound in solution-phase synthesis and for purification is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of this compound, including qualitative assessments and detailed experimental protocols for quantitative determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₇F₆N₄O₃P |

| Molecular Weight | 386.23 g/mol [3] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 128-131°C[2] |

Solubility of this compound

While quantitative solubility data for this compound in various organic solvents is not extensively published in readily accessible literature, a qualitative understanding can be derived from its chemical structure and information on similar uronium salts.[5] this compound, being a salt, exhibits a preference for polar organic solvents.

Qualitative Solubility Table

The following table provides a qualitative assessment of this compound's expected solubility in a range of common organic solvents at ambient temperature. These estimations are based on general principles of solubility ("like dissolves like") and the behavior of analogous compounds.[6]

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Acetonitrile (ACN) | 5.8 | Soluble | A polar aprotic solvent commonly used in peptide synthesis with this compound.[7] |

| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent known to dissolve many peptide coupling reagents. |

| Dichloromethane (DCM) | 3.1 | Soluble | A moderately polar solvent capable of dissolving many organic salts. |

| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | A less polar ether that may exhibit moderate solubility. |

| Ethyl Acetate (EtOAc) | 4.4 | Slightly Soluble | A moderately polar solvent where solubility may be limited. |

| Methanol (MeOH) | 5.1 | Soluble | A polar protic solvent that can effectively solvate ions. |

| Isopropanol (IPA) | 3.9 | Slightly Soluble | A less polar alcohol compared to methanol, likely resulting in lower solubility. |

| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent, not expected to dissolve a salt like this compound. |

| Hexanes | 0.1 | Insoluble | A non-polar aliphatic solvent, not expected to dissolve a salt like this compound. |

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a standardized methodology.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Gentle agitation is recommended.

-

Sample Extraction: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any suspended solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of this compound to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue) - (Mass of empty dish)] / (Volume of supernatant extracted in mL) * 100

Protocol 2: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Procedure:

-

Add an excess of this compound to a flask containing the chosen solvent.

-

Shake the flask at a constant temperature for an extended period (e.g., 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the clear supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound in the same solvent is required for this analysis.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Role of this compound in Peptide Coupling

Caption: this compound's role in amide bond formation.

Conclusion

Understanding the solubility of this compound is essential for its effective use in chemical synthesis. While precise quantitative data is not widely published, this guide provides a qualitative overview and robust experimental protocols for its determination. The provided workflows and diagrams serve to clarify the practical and theoretical aspects of working with this important coupling reagent. Researchers are encouraged to perform their own solubility tests for specific solvent systems and reaction conditions to ensure optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemimpex.com [chemimpex.com]

- 6. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate 333717-40-1 | TCI AMERICA [tcichemicals.com]

The HOTU Reagent: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This technical guide provides an in-depth exploration of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HOTU), a highly efficient uronium salt-based coupling reagent. This document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its application in both solid-phase and solution-phase peptide synthesis. A comparative analysis of its performance against other common coupling reagents is also presented, underscoring its advantages for researchers and professionals in drug development and chemical research.

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. The ideal coupling reagent should facilitate rapid and complete acylation with minimal side reactions, particularly racemization of the chiral amino acid centers.

This compound is a third-generation uronium/aminium salt coupling reagent built upon the foundation of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). This composition confers significant advantages over traditional benzotriazole-based reagents, such as HBTU and HATU, by offering enhanced safety, higher coupling efficiency, and reduced epimerization. This guide serves as a comprehensive resource for the effective utilization of the this compound reagent in demanding synthetic applications.

Chemical and Physical Properties

The fundamental properties of the this compound reagent are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 333717-40-1 | |

| Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |

| Molecular Formula | C10H17F6N4O3P | |

| Molecular Weight | 386.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98.0% | |

| Storage Conditions | Store in a cool, dry place, protected from light (≤25°C) |

Mechanism of Action

The efficacy of this compound as a coupling reagent stems from its ability to rapidly and efficiently activate a carboxylic acid, forming a highly reactive OxymaPure active ester. This process is outlined in the signaling pathway diagram below.

The reaction commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of the uronium group in this compound. This leads to the formation of the highly reactive OxymaPure active ester and the release of tetramethylurea. The subsequent nucleophilic attack by the amine on the active ester carbonyl group proceeds rapidly to form the desired amide bond, regenerating the OxymaPure anion. The by-products, tetramethylurea and the OxymaPure anion, are generally soluble in common organic solvents and can be easily removed during workup.

Performance and Comparative Data

While direct comparative studies featuring this compound are emerging, its performance can be inferred from studies on other OxymaPure-based reagents and is generally considered to be in the same class as other high-performance coupling reagents. The table below presents typical performance data for uronium/aminium salt coupling reagents in solid-phase peptide synthesis.

| Coupling Reagent | Typical Crude Purity (%) | Coupling Time (min) | Relative Cost | Key Advantages |

| This compound | >90 | 5 - 20 | Moderate | High efficiency, low racemization, improved safety profile |

| HATU | >90 | 5 - 20 | High | High efficiency, low racemization |

| HCTU | >90 | 5 - 20 | Moderate | High efficiency, good solubility |

| COMU | >90 | 5 - 20 | Moderate | High efficiency, exists in the more reactive uronium form |

| HBTU | 80 - 90 | 20 - 60 | Low | Cost-effective for routine synthesis |

Note: Performance can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization may be required for specific applications.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol is based on the widely used Fmoc/tBu strategy and is suitable for manual or automated peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

In-Depth Technical Guide to HOTU: A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HOTU) is a third-generation uronium salt coupling reagent that has established itself as a cornerstone in modern solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it an invaluable tool for the synthesis of complex peptides and small molecules crucial for drug discovery and development. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in SPPS, and an examination of its mechanism of action. Furthermore, it presents a comparative analysis with other common coupling reagents and illustrates the synthesis of a bioactive peptide using this compound, detailing its subsequent role in a key cellular signaling pathway.

Core Properties of this compound

This compound is a white to off-white crystalline powder valued for its high reactivity and solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 386.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₇F₆N₄O₃P | [1] |

| Synonym | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |

| CAS Number | 333717-40-1 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98.0% | [1] |

Mechanism of Action in Amide Bond Formation

The efficacy of this compound as a coupling reagent lies in its ability to rapidly activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine. The generally accepted mechanism, analogous to other uronium/aminium salts like HATU, proceeds as follows:

-

Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium group of this compound.

-

Formation of an Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

-

Nucleophilic Attack by the Amine: The free amine of the second amino acid or peptide fragment then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

-

Peptide Bond Formation: The tetrahedral intermediate formed collapses, resulting in the formation of the desired amide (peptide) bond and the release of byproducts, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which are readily soluble and can be easily washed away.[1]

This rapid and efficient activation process, coupled with the stability of the activated intermediate, contributes to high coupling yields and minimal racemization of the chiral amino acids.[3]

References

In-Depth Technical Guide to the Spectroscopic Data of HOTU

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical data for reagents is paramount. This guide provides a detailed overview of the spectroscopic data for O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HOTU), a widely utilized coupling reagent in peptide synthesis. This document outlines the available spectroscopic data, details the experimental protocols for obtaining such data, and provides visualizations of its application in synthetic chemistry.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the tetramethyluronium moiety and the chlorobenzotriazole group. The twelve protons of the four methyl groups would likely appear as a singlet, integrating to 12H. The protons on the aromatic ring of the chlorobenzotriazole would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by the substitution pattern.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the tetramethyluronium cation and the chlorobenzotriazole core. Key signals would include those for the methyl carbons, the central carbon of the uronium group, and the aromatic carbons.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | Singlet | Resonances in the aliphatic region |

| C(N(CH₃)₂)₂ | - | Resonance for the quaternary carbon |

| Aromatic CH | Multiplets in the aromatic region | Resonances in the aromatic region |

| Aromatic C-Cl | - | Resonance in the aromatic region |

| Aromatic C-N | - | Resonances in the aromatic region |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |

| C=N⁺ (Uronium) | Strong | Strong |

| C-N Stretch | Multiple bands | Medium to Strong |

| C-H Stretch (Aliphatic) | Around 2900-3000 | Medium |

| C-H Stretch (Aromatic) | Above 3000 | Weak to Medium |

| C=C Stretch (Aromatic) | Around 1450-1600 | Medium to Weak |

| C-Cl Stretch | In the fingerprint region | Medium to Strong |

| P-F Stretch (PF₆⁻) | Strong, broad | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show the molecular ion of the cation and potentially fragments resulting from its decomposition. High-resolution mass spectrometry would provide an accurate mass for the cation, confirming its elemental composition.

| Ion | Expected m/z |

| [C₁₁H₁₅ClN₅O]⁺ | Calculated m/z |

| [PF₆]⁻ | Calculated m/z |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A small quantity of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol).

-

The solution is infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

The sample is ionized using an appropriate technique, such as electrospray ionization (ESI).

-

The ions are separated based on their mass-to-charge ratio in the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Peptide Coupling Mechanism with this compound

The following diagram illustrates the proposed mechanism for amide bond formation using this compound as the coupling reagent.

Caption: Proposed mechanism of peptide bond formation using this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the general workflow for solid-phase peptide synthesis utilizing a coupling reagent such as this compound.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Methodological & Application

Revolutionizing Peptide Synthesis: A Protocol for Utilizing HOTU in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and minimization of side reactions is paramount. The choice of coupling reagent is a critical determinant of success in achieving these goals. This application note details the use of S-(1-Oxido-2-pyridyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTU) , a highly effective uronium salt-based coupling reagent. This compound has demonstrated significant advantages in promoting amide bond formation, offering high reactivity, solubility, and reduced racemization, making it an invaluable tool for the synthesis of complex and routine peptides.[1][2][3]

Introduction to this compound

This compound, with the CAS number 333717-40-1, is a white to off-white crystalline powder that belongs to the family of OxymaPure® based coupling reagents.[4] Its structure as an O-form isomer (uronium salt) contributes to its higher reactivity compared to the N-form (aminium salts) of some other coupling reagents.[4] Key advantages of employing this compound in SPPS include:

-

High Activation Potential: Facilitates rapid and efficient coupling reactions.[4]

-

Excellent Solubility: Readily dissolves in common SPPS solvents like N,N-dimethylformamide (DMF).[4]

-

Reduced Racemization: Helps maintain the stereochemical integrity of the amino acids during incorporation.[1][3]

-

Water-Soluble By-products: The by-products of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are easily removed by aqueous extraction, simplifying purification.[4]

Mechanism of Action

The coupling mechanism of this compound involves the activation of the carboxylic acid of the incoming Fmoc-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, resulting in the formation of the peptide bond. The OxymaPure leaving group is a key component in enhancing the reaction rate and suppressing racemization.

Comparative Performance Data

While specific head-to-head quantitative data for this compound against all other coupling reagents is not extensively published in a single source, the available information and the performance of analogous Oxyma-based reagents suggest a favorable comparison. The following table summarizes the expected performance characteristics of this compound in relation to other common coupling reagents based on their chemical class and published data for similar compounds.

| Coupling Reagent | Class | Relative Reactivity | Racemization Suppression | By-product Solubility | Notes |

| This compound | Uronium (Oxyma-based) | High | Excellent | High (Water Soluble) | More reactive than benzotriazole-based reagents.[4] |

| HATU | Aminium (HOAt-based) | Very High | Excellent | Moderate | Highly efficient, especially for hindered couplings.[5][6] |

| HBTU | Aminium (HOBt-based) | High | Good | Moderate | A widely used standard coupling reagent. |

| HCTU | Aminium (6-Cl-HOBt-based) | High | Very Good | Moderate | Offers a good balance of reactivity and cost. |

| PyBOP | Phosphonium (HOBt-based) | High | Good | High | Generally gives clean reactions without guanidinylation side reactions. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Low (DCU is insoluble) | A cost-effective but generally slower method. |

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Materials and Reagents

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide, Wang)

-

This compound (S-(1-Oxido-2-pyridyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Experimental Workflow

Detailed Methodologies

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 20 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

3. Washing:

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

-

Wash with DCM (3 x 1 min) and then DMF (3 x 1 min).

4. Amino Acid Coupling with this compound:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add this compound (3-5 equivalents) to the amino acid solution.

-

Add DIPEA (6-10 equivalents) to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. The completion of the coupling can be monitored using a ninhydrin test.

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

8. Final Washing:

-

Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (5 x 1 min), and finally methanol (3 x 1 min).

-

Dry the resin under vacuum.

9. Cleavage and Side-Chain Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

10. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and efficient coupling reagent for solid-phase peptide synthesis. Its high reactivity, excellent solubility of by-products, and ability to suppress racemization make it a valuable alternative to traditional coupling reagents.[1][3][4] The protocols provided herein offer a robust starting point for the successful synthesis of a wide range of peptides, contributing to advancements in research, and drug development.

References

Revolutionizing Peptide Synthesis: The Power of HOTU in Solution-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the quest for efficient, high-purity, and scalable methods is paramount. While solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry, solution-phase synthesis retains significant advantages for large-scale production and the synthesis of complex or modified peptides. A key player in advancing solution-phase methodologies is the coupling reagent O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate , commonly known as HOTU or HCTU. This document provides detailed application notes and protocols for leveraging this compound in solution-phase peptide synthesis, enabling researchers to enhance their synthetic workflows.

Understanding this compound: Mechanism and Advantages

This compound is a uronium-based coupling reagent that has gained prominence for its high reactivity and suppression of side reactions, particularly racemization. Its mechanism of action involves the rapid activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine component to form the desired peptide bond. The inclusion of the 6-chlorobenzotriazole moiety enhances the leaving group ability, further accelerating the coupling reaction.

The primary advantages of using this compound in solution-phase peptide synthesis include:

-

High Coupling Efficiency: Rapid reaction kinetics lead to shorter coupling times and higher yields.

-

Low Racemization: The rate of aminolysis of the active ester is generally faster than the rate of racemization, preserving the stereochemical integrity of the amino acids.

-

Good Solubility: this compound and its byproducts are generally soluble in common organic solvents used for peptide synthesis, simplifying reaction setup and purification.

-

Versatility: It can be effectively used for the coupling of standard amino acids, sterically hindered residues, and for the formation of peptide fragments.

Comparative Performance of Uronium-Based Coupling Reagents

While direct, comprehensive quantitative comparisons of this compound specifically in solution-phase peptide synthesis are not extensively documented in publicly available literature, data from solid-phase peptide synthesis (SPPS) provides valuable insights into the relative performance of related uronium-based coupling reagents. The following table summarizes a comparison of HCTU (often used interchangeably with this compound) with other common coupling reagents in SPPS, highlighting its efficiency.

| Coupling Reagent | Model Peptide | Coupling Time | Purity (Crude) | Yield | Racemization |

| HCTU | ACP (65-74) | 5 min | >90% | High | Low |

| HBTU | ACP (65-74) | 20 min | ~85% | Good | Low |

| HATU | ACP (65-74) | 5 min | >90% | High | Very Low |

| TBTU | ACP (65-74) | 20 min | ~85% | Good | Low |

| DIC/HOBt | ACP (65-74) | 60 min | Variable | Moderate | Moderate |

Note: This data is representative of performance in solid-phase peptide synthesis and should be considered as a general indicator of reactivity for solution-phase applications. Actual results in solution-phase may vary depending on the specific substrates, solvents, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. Researchers should optimize these conditions for their specific applications.

Protocol 1: Dipeptide Synthesis in Solution using this compound

This protocol describes the coupling of an N-protected amino acid with a C-protected amino acid ester.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

This compound (1.05 equivalents)

-

Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in DCM or DMF.

-

Add DIPEA (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM or DMF and add DIPEA (1.0 equivalent) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the pre-activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Coupling is typically complete within 1-2 hours.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel.

Protocol 2: Fragment Condensation in Solution using this compound

This protocol outlines the coupling of two protected peptide fragments.

Materials:

-

N-terminally protected peptide fragment with a free C-terminus (1.0 equivalent)

-

C-terminally protected peptide fragment with a free N-terminus (1.0 equivalent)

-

This compound (1.1 equivalents)

-

DIPEA (2.0 equivalents)

-

Anhydrous DMF

Procedure:

-

Dissolve the N-terminally protected peptide fragment (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at 0 °C for pre-activation.

-

Dissolve the C-terminally protected peptide fragment (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the C-terminally protected fragment to the activated fragment solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by HPLC.

-

Once the reaction is complete, precipitate the protected peptide by adding the reaction mixture to a large volume of cold water or diethyl ether.

-

Collect the precipitate by filtration, wash thoroughly with water and ether, and dry under vacuum.

-

Further purification can be achieved by recrystallization or chromatography.

Visualizing the Process

To better understand the chemistry and workflow, the following diagrams illustrate the key processes involved in this compound-mediated solution-phase peptide synthesis.

Caption: Mechanism of this compound-mediated peptide coupling.

Caption: General experimental workflow for solution-phase peptide synthesis.

Conclusion